6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,2,3]benzotriazole
Overview
Description
“6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,2,3]benzotriazole” is a chemical compound with the molecular formula C8H7N3O2 . It is a solid substance .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Triazole-Substituted Derivatives : The compound is involved in the synthesis of 1,2,3-triazole and 1H-1,2,3-benzotriazole-substituted derivatives, demonstrating its utility in creating diverse chemical structures (Huang et al., 2019).
Applications in Diverse Areas : Benzotriazoles, including 6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,2,3]benzotriazole, have broad applications in medicinal chemistry, organic synthesis, metallurgical applications, aircraft deicing, brake fluids, and as antifog agents in photography (Gurram et al., 2015).
Biotransformation Insights : Studies on the biotransformation of benzotriazoles highlight the diverse range of possible reaction pathways including oxidation, alkylation, and hydroxylation, indicating significant roles in biological and environmental processes (Huntscha et al., 2014).
Degradation and Environmental Impact : Research on the degradation of benzotriazoles like 1H-benzotriazole using ultraviolet activating persulfate provides insights into environmental remediation processes and their impact on reducing toxicity in water bodies (Ye et al., 2018).
Chemical Analysis and Methodologies
Mass Spectral Analysis : The compound's relevance in mass spectrometry for the analysis of various benzotriazole derivatives is significant, aiding in the differentiation between linear and angular isomers (Takakis et al., 1999).
Novel Syntheses of Benzothiazepines and Benzoxazepines : Its derivatives are used in the synthesis of 1,4-benzothiazepines and 1,4-benzoxazepines, showcasing its versatility in producing novel chemical compounds (Katritzky et al., 2001).
Photopolymerization Applications : Benzotriazole derivatives, including 6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,2,3]benzotriazole, have been shown to be efficient photosensitizers in the polymerization of epoxide and vinyl monomers, underscoring their importance in materials science (Bulut et al., 2011).
Safety And Hazards
properties
IUPAC Name |
6,7-dihydro-2H-[1,4]dioxino[2,3-f]benzotriazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-2-13-8-4-6-5(9-11-10-6)3-7(8)12-1/h3-4H,1-2H2,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMMFDOALFUXLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC3=NNN=C3C=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101241767 | |
Record name | 6,7-Dihydro-1H-[1,4]dioxino[2,3-f]benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101241767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,2,3]benzotriazole | |
CAS RN |
1185320-30-2 | |
Record name | 6,7-Dihydro-1H-[1,4]dioxino[2,3-f]benzotriazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185320-30-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,7-Dihydro-1H-[1,4]dioxino[2,3-f]benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101241767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.